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1-(3,4-dihydro-2H-pyran-2-yl)ethanone

Cat. No.: B11769704
CAS No.: 3749-34-6
M. Wt: 126.15 g/mol
InChI Key: AOFHZPHBPUYLAG-UHFFFAOYSA-N
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Description

Contextualization within Dihydropyran and Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are fundamental to organic chemistry and are prevalent in nature. mdpi.com They form the core scaffolds of numerous pharmaceuticals, agrochemicals, and materials. nih.govfrontiersin.org Among these, oxygen-containing heterocycles like pyrans and their derivatives are of significant interest. mdpi.com

The dihydropyran (DHP) ring is a key feature of 1-(3,4-dihydro-2H-pyran-2-yl)ethanone. Dihydropyrans are well-established in organic synthesis, most notably as precursors to tetrahydropyranyl (THP) ethers, which are widely used as protecting groups for alcohols due to their stability under various reaction conditions and their ease of cleavage under mild acidic conditions. commonorganicchemistry.com The double bond in the dihydropyran ring also provides a site for various chemical transformations, including additions and cycloadditions.

This compound exemplifies the utility of functionalized dihydropyrans. It serves as a building block where the dihydropyran ring provides a stable yet reactive core, and the acetyl group offers a point for further chemical modification through reactions targeting the carbonyl group. This dual functionality allows for its use in constructing diverse and complex molecular structures.

Academic Significance and Emerging Research Trajectories

The academic significance of this compound lies primarily in its role as a versatile synthetic intermediate. Its structure is amenable to a variety of transformations, making it a valuable tool for synthetic chemists. Research has shown its utility in organocatalytic processes and cycloaddition reactions to produce complex cyclic structures with high efficiency. The reactivity of its keto group allows for nucleophilic additions and reductions, further expanding its synthetic potential.

Table 2: Key Reactions of this compound

Reaction TypeDescriptionTypical Reagents
OxidationThe acetyl group can be oxidized to a carboxylic acid.Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃)
ReductionThe keto group can be reduced to a secondary alcohol (hydroxyl group).Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Nucleophilic SubstitutionThe keto group can be replaced by other functional groups.Grignard reagents
CycloadditionThe dihydropyran ring can participate in cycloaddition reactions to form more complex cyclic systems.Various dienophiles

Emerging research trajectories for dihydropyran-containing molecules are heavily focused on medicinal chemistry and the development of bioactive compounds. mdpi.com While research on this compound itself is specific to its synthetic applications, the broader class of dihydropyran derivatives has shown promise. Studies have indicated that certain compounds incorporating the dihydropyran scaffold exhibit antimicrobial and anti-inflammatory properties. This suggests a potential, yet-to-be-explored, avenue for synthesizing novel derivatives from this compound that could possess interesting biological activities. The synthesis of new heterocyclic systems from readily available pyran precursors is a dynamic area of research, with multicomponent reactions being a particularly efficient strategy for generating molecular diversity. nih.govnih.gov Therefore, future research may focus on utilizing this compound as a starting material in diversity-oriented synthesis to build libraries of novel heterocyclic compounds for biological screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B11769704 1-(3,4-dihydro-2H-pyran-2-yl)ethanone CAS No. 3749-34-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3749-34-6

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

1-(3,4-dihydro-2H-pyran-2-yl)ethanone

InChI

InChI=1S/C7H10O2/c1-6(8)7-4-2-3-5-9-7/h3,5,7H,2,4H2,1H3

InChI Key

AOFHZPHBPUYLAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC=CO1

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 1 3,4 Dihydro 2h Pyran 2 Yl Ethanone and Its Analogues

General Synthetic Pathways to 3,4-Dihydro-2H-pyran-2-yl Systems

The formation of the 3,4-dihydro-2H-pyran ring is the cornerstone of synthesizing 1-(3,4-dihydro-2H-pyran-2-yl)ethanone. Various cyclization strategies have been developed to this end, each offering distinct advantages in terms of substrate scope and reaction conditions.

Cyclization Reactions for Dihydropyran Ring Formation

A prominent method for constructing the dihydropyran ring is the hetero-Diels-Alder reaction . This [4+2] cycloaddition typically involves the reaction of an electron-rich alkene with an α,β-unsaturated carbonyl compound. For instance, the reaction of α,β-unsaturated carbonyl compounds with electron-rich olefins can be catalyzed by C2-symmetric bis(oxazoline)-Cu(II) complexes, yielding dihydropyrans with high diastereo- and enantioselectivity. organic-chemistry.org Another powerful approach is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. This reaction proceeds through a pyran-2-yl cation intermediate and can be highly stereoselective, leading to the formation of substituted dihydropyrans. organic-chemistry.org

Intramolecular cyclization strategies also play a crucial role. For example, olefin metathesis followed by a double bond migration sequence, catalyzed by Grubbs' catalysts, can convert allyl ethers into cyclic enol ethers, which are precursors to dihydropyrans. organic-chemistry.org Additionally, molecular iodine has been shown to catalyze the synthesis of substituted pyrans under mild, solvent-free conditions. organic-chemistry.org

A noteworthy one-pot synthesis involves the reaction of ketones and acetylene (B1199291), which initially form 7-methylene-6,8-dioxabicyclo[3.2.1]octanes. These intermediates then undergo an acid-catalyzed rearrangement to yield diastereomerically pure 2-acetyl-3,4-dihydropyrans in excellent yields. researchgate.net This method is particularly relevant as it directly installs the desired acetyl group at the C-2 position.

Table 1: Comparison of General Synthetic Pathways to 3,4-Dihydro-2H-pyran Systems
Synthetic PathwayKey ReactantsCatalyst/ReagentKey FeaturesReference
Hetero-Diels-Alder Reactionα,β-Unsaturated carbonyl compound, electron-rich alkeneBis(oxazoline)-Cu(II) complexesHigh diastereo- and enantioselectivity organic-chemistry.org
Prins CyclizationHomoallylic alcohol, aldehydeAcid catalystHighly stereoselective organic-chemistry.org
Olefin Metathesis/Double Bond MigrationAllyl ethersGrubbs' catalystsForms cyclic enol ether precursors organic-chemistry.org
Iodine-Catalyzed Cyclization-Molecular iodineMild, solvent-free conditions organic-chemistry.org
One-Pot from Ketones and AcetyleneKetones, acetyleneAcid catalystDirectly forms 2-acetyl-3,4-dihydropyrans researchgate.net

Strategies for Acetyl Group Introduction and Positional Control at C-2

The introduction of the acetyl group specifically at the C-2 position of the dihydropyran ring is a critical step in the synthesis of the target compound. One of the most direct methods, as mentioned earlier, is the one-pot synthesis from ketones and acetylene that directly yields 2-acetyl-3,4-dihydropyrans. researchgate.net

Another strategy involves the functionalization of a pre-formed dihydropyran ring. For example, 2-halotetrahydropyrans, formed by the addition of hydrochloric or hydrobromic acid to 3,4-dihydro-2H-pyran, can serve as precursors. These compounds can then react with appropriate acetylating agents to introduce the desired group at the C-2 position. sigmaaldrich.com

Furthermore, the reaction of 2-acetyl-3,4-dihydropyrans, synthesized diastereoselectively from acetylene and aromatic ketones, with semicarbazide (B1199961) hydrochloride leads to the stereoselective formation of semicarbazones. researchgate.net This demonstrates a method for derivatizing the acetyl group for further transformations.

Advanced and Stereoselective Syntheses of Chiral Dihydropyran-2-yl Ethanone Frameworks

The development of stereoselective methods to control the chirality of the dihydropyran ring and its substituents is of paramount importance for accessing enantiopure this compound and its analogues.

Asymmetric Catalysis in the Construction of Dihydropyran Moieties

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of dihydropyran derivatives. N-heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts in various reactions, including the synthesis of 3,4-dihydropyran-2-ones through [4+2] and [3+3] cycloadditions. mdpi.com These reactions often proceed with high enantioselectivity, providing access to chiral dihydropyran frameworks that can be further elaborated to the target molecule.

Organocatalytic domino Michael-hemiacetalization reactions have also been employed for the diastereo- and enantioselective synthesis of polyfunctionalized dihydro- and tetrahydropyrans. These methods allow for the construction of the pyran core with control over multiple stereocenters.

Enzyme-Catalyzed Kinetic Resolution for Enantiopure Precursors

Enzymatic methods provide an alternative and often highly selective approach to obtaining enantiopure compounds. Lipase-catalyzed kinetic resolution is a widely used technique for separating enantiomers of chiral alcohols, which can serve as precursors to dihydropyran systems. For instance, Candida antarctica Lipase B (CALB) has been successfully used in the kinetic resolution of racemic chlorohydrins, which are versatile building blocks for various pharmaceuticals. preprints.org This approach can be adapted to resolve racemic precursors of this compound, affording access to enantiomerically pure material.

The asymmetric enzymatic reduction of a ketone precursor, 4,4-dimethoxytetrahydro-2H-pyran-3-one, using a ketone reductase has been demonstrated on a pilot-plant scale to produce the corresponding (R)-alcohol with high enantioselectivity (>99% ee). researchgate.net This highlights the potential of enzymatic reductions in preparing chiral building blocks for dihydropyran synthesis.

Table 2: Stereoselective Synthetic Approaches
ApproachCatalyst/EnzymeKey TransformationOutcomeReference
Asymmetric Catalysis (NHC)N-Heterocyclic Carbenes[4+2] and [3+3] CycloadditionsEnantioselective synthesis of dihydropyran-2-ones mdpi.com
Enzyme-Catalyzed Kinetic ResolutionCandida antarctica Lipase B (CALB)Resolution of racemic chlorohydrinsEnantiopure chlorohydrin precursors preprints.org
Asymmetric Enzymatic ReductionKetone ReductaseReduction of a tetrahydropyran-3-oneEnantiopure (R)-alcohol precursor (>99% ee) researchgate.net

Diastereoselective Synthetic Routes to this compound Derivatives

Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers within a molecule. The aforementioned one-pot synthesis of 2-acetyl-3,4-dihydropyrans from ketones and acetylene is a prime example of a diastereoselective process, yielding a single diastereomer. researchgate.net

Another diastereoselective approach involves the TMSOTf-promoted annulation of silyl-stannane reagents with two different aldehydes. This two-step process allows for the asymmetric construction of a variety of cis- or trans-disubstituted pyrans. The cyclization is proposed to proceed through a chair-like transition state where the substituents are equatorially disposed, leading to the observed diastereoselectivity. nih.gov

Furthermore, a convenient regioselective synthesis of allyl- and vinylsilyl alcohols has been described, which can then undergo silyl-Prins cyclizations to prepare disubstituted cis-2,6-dihydropyrans with good yields and diastereoselectivity. mdpi.com These methods provide a toolbox for the controlled synthesis of complex dihydropyran structures with defined stereochemistry.

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of this compound reveals several strategic disconnections that lead to readily available starting materials. The primary disconnection strategies revolve around the formation of the dihydropyran ring, which is the core of the molecule.

One common approach is the hetero-Diels-Alder reaction, a powerful tool for the construction of six-membered heterocycles. In this strategy, the dihydropyran ring is disconnected to reveal a dienophile and a diene. For the synthesis of the target molecule, a vinyl ether can serve as the dienophile, while an α,β-unsaturated ketone acts as the diene. This [4+2] cycloaddition is a convergent and often stereoselective method for accessing the dihydropyran scaffold. The reaction between an enol ether and an α,β-unsaturated carbonyl compound can be catalyzed by Lewis acids to afford the desired 2-substituted 3,4-dihydro-2H-pyran.

Another retrosynthetic approach involves the acid-catalyzed rearrangement of bicyclic acetals. For instance, 7-methylene-6,8-dioxabicyclo[3.2.1]octanes, which can be synthesized from the one-pot assembly of ketones and acetylene, undergo rearrangement in the presence of acid to yield diastereomerically pure 2-acetyl-3,4-dihydropyrans. researchgate.net This strategy offers a pathway from simple starting materials to the functionalized dihydropyran core in a concise manner.

A third disconnection strategy is based on intramolecular cyclization. A hydroxy-enone or a related precursor can be envisaged to undergo an intramolecular Michael addition or an acid-catalyzed cyclization to form the dihydropyran ring. This approach allows for the construction of the heterocyclic system from an acyclic precursor, with the substitution pattern on the ring being controlled by the design of the linear starting material.

A simplified retrosynthetic scheme for this compound is presented below:

Retrosynthetic analysis of this compound

Table 1: Retrosynthetic Strategies for this compound

StrategyKey ReactionPrecursors
Hetero-Diels-Alder Reaction[4+2] Cycloadditionα,β-Unsaturated ketone and a vinyl ether
RearrangementAcid-catalyzed rearrangement7-Methylene-6,8-dioxabicyclo[3.2.1]octane
Intramolecular CyclizationIntramolecular Michael addition or cyclizationAcyclic hydroxy-enone

Derivatization and Functionalization Strategies of the Dihydropyran Core

The dihydropyran core of this compound offers several sites for derivatization and functionalization, allowing for the synthesis of a diverse range of analogues. The primary reactive sites are the double bond within the dihydropyran ring and the acetyl group at the 2-position.

Functionalization of the Double Bond:

The endocyclic double bond of the dihydropyran ring is susceptible to a variety of electrophilic additions. Halogenation with reagents like chlorine or bromine can introduce halogen atoms at the 3- and 4-positions, which can then serve as handles for further nucleophilic substitution reactions. sigmaaldrich.com Hydroboration-oxidation can be employed to introduce a hydroxyl group at the 3- or 4-position, depending on the regioselectivity of the reaction. Epoxidation of the double bond, followed by ring-opening reactions, provides a route to di-functionalized tetrahydropyrans.

The reaction of 3,4-dihydro-2H-pyran with oxalyl chloride can lead to the formation of keto esters or a pyran-3-carboxylic acid, depending on the reaction conditions. researchgate.net This provides a method for introducing a carboxylic acid or ester functionality at the 3-position.

Modification of the Acetyl Group:

The acetyl group at the 2-position is a versatile functional group that can be readily modified. The carbonyl group can undergo reduction to a secondary alcohol using reducing agents such as sodium borohydride (B1222165). This alcohol can then be further derivatized, for example, by esterification or etherification.

The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the α-position. For instance, alkylation with alkyl halides can be used to introduce alkyl chains, while reaction with aldehydes in an aldol (B89426) condensation can lead to the formation of β-hydroxy ketones.

Furthermore, the ketone can be converted to other functional groups. For example, a Baeyer-Villiger oxidation would convert the acetyl group into an ester. The ketone can also be transformed into an imine or a hydrazone, which can then be used in further synthetic transformations. For example, 2-acetyl-3,4-dihydropyrans have been shown to react with semicarbazide hydrochloride to stereoselectively form semicarbazones. researchgate.net

Table 2: Derivatization Strategies for the Dihydropyran Core

Reactive SiteReactionReagentsResulting Functional Group
Double BondHalogenationCl₂, Br₂Dihalide
Double BondHydroboration-OxidationBH₃, H₂O₂, NaOHAlcohol
Double BondEpoxidationm-CPBAEpoxide
Double BondCarboxylationOxalyl chlorideCarboxylic acid/ester
Acetyl GroupReductionNaBH₄Alcohol
Acetyl Groupα-AlkylationBase, Alkyl halideα-Alkylated ketone
Acetyl GroupAldol CondensationBase, Aldehydeβ-Hydroxy ketone
Acetyl GroupBaeyer-Villiger OxidationPeroxy acidEster
Acetyl GroupSemicarbazone FormationSemicarbazide hydrochlorideSemicarbazone

These derivatization strategies highlight the synthetic versatility of the this compound scaffold, enabling the creation of a large library of analogues for various applications.

Chemical Reactivity and Mechanistic Transformations of 1 3,4 Dihydro 2h Pyran 2 Yl Ethanone

Nucleophilic and Electrophilic Reactions of the 1-(3,4-dihydro-2H-pyran-2-yl)ethanone Moiety

The presence of both a nucleophilic double bond and an electrophilic carbonyl carbon allows for a variety of reactions with both nucleophiles and electrophiles. Nucleophilic attack primarily targets the carbonyl group, while electrophilic additions occur at the C5-C6 double bond.

Reactions with Carbon Nucleophiles (e.g., Enolates, CH-acids, Organometallic Reagents)

The acetyl group's carbonyl carbon is a primary site for reactions with carbon-based nucleophiles. Organometallic reagents, such as Grignard and organolithium compounds, readily attack this electrophilic center. wikipedia.orgyoutube.comyoutube.comyoutube.com This 1,2-addition leads to the formation of a tertiary alcohol upon acidic workup. For instance, the reaction with methylmagnesium bromide would yield 2-(3,4-dihydro-2H-pyran-2-yl)propan-2-ol. These reactions must be conducted in anhydrous conditions, typically using ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the strong basicity of the organometallic reagent from being quenched by protic sources. wikipedia.orgyoutube.com

Similarly, enolates and other carbanions derived from CH-acids can add to the carbonyl group in aldol-type condensation reactions. These reactions, typically base-catalyzed, would result in the formation of a β-hydroxy ketone, further expanding the molecular complexity. While specific studies on this compound are not prevalent, the reactivity is analogous to that of other alkyl ketones. In contrast, related 5-acyl-3,4-dihydro-2H-pyrans, which function as Michael acceptors, undergo conjugate (1,4-) addition with organometallic reagents, a pathway not favored by the 2-acetyl isomer due to its lack of conjugation with the double bond. chim.itresearchgate.net

Table 1: Reactions of this compound with Carbon Nucleophiles
Nucleophile TypeReagent ExampleReaction TypeProduct
Organometallic ReagentR-MgX (Grignard)1,2-AdditionTertiary Alcohol
Organometallic ReagentR-Li (Organolithium)1,2-AdditionTertiary Alcohol
Enolate / CH-acidLDA, KetoneAldol (B89426) Condensationβ-Hydroxy Ketone

Reactions with Nitrogen Nucleophiles (e.g., Amines, Binucleophiles)

The carbonyl group readily reacts with primary amines to form imines (Schiff bases) and with secondary amines to yield enamines. These condensation reactions are typically acid-catalyzed and involve the elimination of a water molecule.

Binucleophiles, such as hydroxylamine (B1172632) and hydrazine (B178648), also react with the acetyl moiety. For example, 2-acetyl-4-methyl-3,4-dihydropyrans react with hydroxylamine in pyridine (B92270) to stereoselectively produce (E)-1-(4-methyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one oximes in high yields. researchgate.net Similarly, reactions with hydrazine or its derivatives would produce the corresponding hydrazones. These reactions are fundamental in synthetic chemistry for the derivatization of ketones.

Table 2: Reactions of this compound with Nitrogen Nucleophiles
Nucleophile TypeReagent ExampleProduct
Primary AmineR-NH₂Imine
Secondary AmineR₂NHEnamine
BinucleophileNH₂OH (Hydroxylamine)Oxime researchgate.net
BinucleophileNH₂NH₂ (Hydrazine)Hydrazone

Reactions with Oxygen Nucleophiles

Under acidic conditions, the dihydropyran ring is susceptible to hydrolysis. wikipedia.orgstackexchange.com The mechanism involves protonation of the double bond, which is favored due to conjugation with the ring oxygen, followed by the attack of water. This process results in the opening of the ring to form 5-hydroxyheptane-2,6-dione. This reaction is characteristic of enol ethers and is the reverse of the reaction used to form tetrahydropyranyl (THP) protecting groups from alcohols and dihydropyran. wikipedia.orggoogle.com The acetyl group itself can also react with oxygen nucleophiles like alcohols in the presence of an acid catalyst to form ketals, though this is a reversible process.

Oxidative Transformations of the Dihydropyran Ring

The acetyl group and the dihydropyran ring can undergo separate oxidative transformations. A key reaction for the ketone is the Baeyer-Villiger oxidation, which converts the ketone into an ester. organic-chemistry.orgnrochemistry.comnih.govyoutube.com Treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the insertion of an oxygen atom between the carbonyl carbon and the more substituted adjacent carbon (the dihydropyran ring). This results in the formation of (3,4-dihydro-2H-pyran-2-yl) acetate. The migratory aptitude in Baeyer-Villiger oxidations generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. lscollege.ac.in

The double bond in the dihydropyran ring can also be oxidized. Reaction with reagents like m-CPBA can lead to epoxidation, forming an epoxide across the C5-C6 bond. Other oxidizing agents, such as osmium tetroxide (OsO₄) followed by a reducing agent, or cold, dilute potassium permanganate (B83412) (KMnO₄), can be used for dihydroxylation to form a diol.

Table 3: Oxidative Transformations of this compound
Reaction TypeReagentAffected MoietyProduct
Baeyer-Villiger Oxidationm-CPBACarbonyl GroupEster ((3,4-dihydro-2H-pyran-2-yl) acetate) organic-chemistry.orgnrochemistry.comnih.gov
Epoxidationm-CPBARing Double BondEpoxide
DihydroxylationOsO₄, NMORing Double BondDiol

Reductive Transformations of the Carbonyl and Ring Systems

Both the carbonyl group and the ring double bond can be reduced under different conditions. The ketone is readily reduced to a secondary alcohol, 1-(3,4-dihydro-2H-pyran-2-yl)ethanol, using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent that will selectively reduce the ketone without affecting the double bond under standard conditions.

Catalytic hydrogenation with hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) can be used to reduce the C=C double bond, yielding 1-(tetrahydro-2H-pyran-2-yl)ethanone. Under more forcing conditions (higher pressure and temperature), catalytic hydrogenation can also reduce the carbonyl group to an alcohol, potentially leading to 1-(tetrahydro-2H-pyran-2-yl)ethanol.

Table 4: Reductive Transformations of this compound
Reaction TypeReagentAffected MoietyProduct
Selective Carbonyl ReductionNaBH₄ or LiAlH₄Carbonyl Group1-(3,4-dihydro-2H-pyran-2-yl)ethanol
Double Bond ReductionH₂, Pd/C (mild conditions)Ring Double Bond1-(tetrahydro-2H-pyran-2-yl)ethanone
Full ReductionH₂, Pd/C (forcing conditions)Carbonyl & Double Bond1-(tetrahydro-2H-pyran-2-yl)ethanol

Ring-Opening and Rearrangement Reactions of the Dihydropyran Nucleus

The dihydropyran ring is prone to ring-opening reactions, particularly under acidic conditions as discussed in section 3.1.3. Additionally, reactions with certain nucleophiles can induce ring cleavage. Studies on 2-aryl-3,4-dihydropyrans have shown that nucleophiles like indoles can react to form ring-opened products. nih.govcas.cn A proposed mechanism involves the nucleophilic attack on the dihydropyran, leading to the formation of an intermediate that subsequently undergoes ring-opening. Similarly, 2-alkoxy-3,4-dihydropyrans undergo ring-opening reactions with thiols, catalyzed by Lewis acids like manganese(II) bromide. lookchem.com

Rearrangement reactions are also a key aspect of the molecule's chemistry. The Baeyer-Villiger oxidation is a prime example of an oxidative rearrangement. nih.gov Other acid-catalyzed processes can also lead to rearrangements. For instance, acid-catalyzed elimination of alcohols from 2-alkoxy-tetrahydropyrans is a method for preparing dihydropyrans, highlighting the dynamic nature of the pyran ring under acidic catalysis. google.com

Table 5: Ring-Opening and Rearrangement Reactions
Reaction TypeConditions/ReagentDescriptionProduct Type
Acid-Catalyzed Ring OpeningAqueous Acid (e.g., H₃O⁺)Hydrolysis of the enol ether moiety. wikipedia.orgstackexchange.comAcyclic Hydroxy Diketone
Nucleophile-Induced Ring OpeningStrong Nucleophiles (e.g., Indoles, Thiols) nih.govcas.cnlookchem.comNucleophilic attack leads to ring cleavage.Functionalized Acyclic Ketones
Oxidative RearrangementPeroxy Acid (m-CPBA)Baeyer-Villiger oxidation of the ketone. nih.govEster

Mechanistic Elucidation and Kinetic Studies in Dihydropyran Chemistry

Reaction Pathway Elucidation and Identification of Key Intermediates

The reactivity of the 3,4-dihydro-2H-pyran ring is largely dictated by the enol ether functionality, which can participate in a variety of transformations including cycloadditions, acid-catalyzed additions, and rearrangements. The presence of an acetyl group at the C2 position, as in 1-(3,4-dihydro-2H-pyran-2-yl)ethanone, introduces additional complexity and reactivity pathways.

Common reaction pathways for dihydropyrans involve electrophilic addition to the double bond. Under acidic conditions, protonation of the double bond is a key step, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. chemrxiv.orgrsc.org This highly reactive species can then be intercepted by nucleophiles. For instance, the hydration of dihydropyran proceeds through such an intermediate to form 2-hydroxytetrahydropyran. researchgate.net Similarly, the addition of alcohols in the presence of an acid catalyst forms tetrahydropyranyl (THP) ethers, a common method for protecting hydroxyl groups in organic synthesis. sigmaaldrich.comwikipedia.org

Cycloaddition reactions are also a prominent feature of dihydropyran chemistry. Dihydropyrans can act as dienophiles in Diels-Alder reactions. Conversely, related compounds like 2H-pyran-2-ones can serve as dienes in [4+2] cycloadditions with various dienophiles, a reaction that often requires harsh thermal conditions due to the partial aromatic character of the pyranone ring. nih.gov The reaction mechanism for the synthesis of substituted dihydropyran-2-ones via N-heterocyclic carbene (NHC) organocatalysis has been shown to proceed through key intermediates such as the Breslow intermediate, which rearranges to a homoenolate species. nih.govmdpi.com

In transformations involving substituted dihydropyrans, Lewis acid-mediated rearrangements can occur via tight ion pairing of an oxocarbenium ion and a Lewis acid-coordinated enolate intermediate. nih.gov The recombination of these intermediates dictates the stereochemical outcome of the reaction. For 5-acyl-3,4-dihydropyrans, reactions with various nucleophiles can lead to either addition products or ring-opening, depending on the nature of the nucleophile and the reaction conditions. chim.it For example, reaction with ammonia (B1221849) can open the dihydropyran ring to yield acrolein derivatives. chim.it

Kinetic and Thermodynamic Profiling of Dihydropyran Transformations

The kinetic and thermodynamic parameters of a reaction provide quantitative measures of its feasibility and rate. For dihydropyran transformations, these profiles are influenced by factors such as molecular structure, temperature, and the presence of catalysts.

A computational study on the thermal decomposition of 3,6-dihydro-2H-pyran (DHP) and its methyl-substituted derivatives provides significant insight into the kinetics and thermodynamics of these transformations. mdpi.com The decomposition is a concerted, unimolecular process that proceeds through a six-membered cyclic transition state. mdpi.com The calculated kinetic and thermodynamic parameters for these reactions, determined at the PBE0/6-311+G(d,p) level of theory, are summarized below.

CompoundΔH (kJ·mol−1)ΔS (J·mol−1·K−1)ΔG (kJ·mol−1) at 600 KEa (kJ·mol−1)
3,6-dihydro-2H-pyran (DHP)199.1-10.8205.6204.1
4-methyl-3,6-dihydro-2H-pyran (MDHP)202.0-0.9202.5206.5
2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP)189.9-11.4196.7194.8

Table 1: Calculated Activation Parameters for the Thermal Decomposition of Dihydropyran Derivatives. mdpi.com

These data indicate that methyl substitution, particularly at the C2 and C6 positions, lowers the activation free energy (ΔG≠), thereby increasing the reaction rate. mdpi.com

In the context of Diels-Alder reactions, thermodynamic and kinetic studies have been performed for the reaction between furfuryl alcohol (a furan (B31954) derivative) and N-hydroxymaleimides. nih.gov The activation energy for the forward reaction was found to be approximately 43 kJ/mol, while the reaction was exothermic with an enthalpy of formation (ΔH) of about -60 kJ/mol. nih.gov Such reactions involving 2H-pyran-2-ones often require high temperatures, indicating a significant activation barrier. nih.gov The retro-Diels-Alder reaction of 4H-pyran has also been investigated theoretically, providing insights into the stability of the cycloadducts. researchgate.net

Influence of Substituent Effects on Reaction Mechanisms and Selectivity

Substituents on the dihydropyran ring exert profound electronic and steric effects that can alter reaction mechanisms, influence reaction rates, and control stereoselectivity. The acetyl group in this compound, being at an acetal (B89532) carbon, is expected to influence the stability of adjacent carbocationic intermediates and the nucleophilicity of the enol ether double bond.

Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) significantly impact the reactivity of the dihydropyran system. In the context of cycloaddition reactions of 4H-pyran-4-one derivatives, the position of an EWG is a decisive factor in reactivity. rsc.org For instance, 3-substituted pyranones are more reactive than their 2-substituted counterparts in [4π + 2π] cycloadditions. rsc.org In Diels-Alder reactions where the pyran acts as a diene, EDGs on the pyran ring and EWGs on the dienophile generally accelerate the reaction by narrowing the HOMO-LUMO gap. researchgate.net Computational studies on benzopyran compounds have demonstrated a linear correlation between thermodynamic (hydride affinity) and kinetic (activation energy) parameters and the electronic nature of substituents on the aromatic ring, showcasing the efficient transfer of electronic effects. mdpi.com

Steric Effects: Steric hindrance plays a critical role in determining the selectivity of reactions. In inverse electron demand hetero-Diels-Alder reactions of enones with vinyl ethers, steric crowding around one potential reaction site can lead to high regioselectivity, favoring reaction at a less hindered position. nih.gov For example, introducing a bulky acetonide protecting group can enhance the steric effect, leading to improved regioselectivity. nih.gov The stereochemical outcome of nucleophilic additions to oxocarbenium ions derived from dihydropyrans is also governed by steric factors, often favoring the formation of a trans product where the nucleophile adds from the face opposite to the largest substituent to minimize steric repulsion in a chair-like transition state. nih.govresearchgate.net The interplay between steric and electronic effects ultimately controls the facial selectivity (which face of the ring is attacked) and diastereoselectivity of many dihydropyran transformations. nih.gov

Theoretical and Computational Chemistry Studies on 1 3,4 Dihydro 2h Pyran 2 Yl Ethanone

Density Functional Theory (DFT) Applications in Dihydropyran Systems

Density Functional Theory (DFT) has become a cornerstone in the computational study of organic molecules, including dihydropyran systems. worktribe.commdpi.com It is a quantum mechanical method used to investigate the electronic structure of many-body systems, providing a balance between accuracy and computational cost. mdpi.com By solving the Kohn-Sham equations, DFT can reconstruct molecular orbital interactions and elucidate the electronic nature of molecular interactions. mdpi.com

In the context of dihydropyran systems, DFT is widely applied to:

Optimize Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms in the molecule.

Calculate Molecular Properties: Predicting properties such as dipole moments, polarizability, and vibrational frequencies (FTIR spectra). bhu.ac.in

Investigate Reaction Mechanisms: Modeling the pathways of chemical reactions, including the identification of transition states and intermediates. A combination of experimental studies and DFT calculations has been used to reveal mechanistic insights into reactions involving the synthesis of substituted pyrans. organic-chemistry.org

Determine Thermodynamic and Kinetic Parameters: Calculating parameters like activation energies and reaction enthalpies to understand the feasibility and rate of reactions. For instance, DFT has been used to study the thermal decomposition of dihydropyran derivatives. mdpi.com

DFT calculations employ various exchange-correlation functionals, which are approximations of the exchange-correlation energy. The choice of functional and basis set, such as B3LYP/6-311G(d,p), is crucial for obtaining accurate results that align with experimental data. bhu.ac.inmdpi.com These computational tools offer profound insights into the structure, stability, and reactivity of dihydropyran rings and their derivatives. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on DFT, are instrumental in understanding the electronic structure and predicting the reactivity of molecules like 1-(3,4-dihydro-2H-pyran-2-yl)ethanone. rowansci.com These calculations provide critical molecular-level descriptors, including the distribution of electrons and the location of reactive sites. mdpi.com

Key aspects of electronic structure analysis include:

Molecular Electrostatic Potential (MEP): MEP maps are color-coded diagrams that illustrate the charge distribution on the surface of a molecule. They are used to predict how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. bhu.ac.insemanticscholar.org For pyran derivatives, MEP analysis can identify the nitrogen and oxygen atoms as crucial sites for electrostatic interactions. mdpi.comsemanticscholar.org

Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in a molecule, providing partial atomic charges. bhu.ac.in These charges help in understanding the intramolecular charge transfer and identifying atoms that are either electron-donating or electron-withdrawing, which is vital for describing a molecule's chemical behavior. bhu.ac.in

Average Local Ionization Energy (ALIE): ALIE surfaces are used to identify molecular sites that are most susceptible to electrophilic attacks. Lower ALIE values indicate regions where electrons are most easily removed. mdpi.comsemanticscholar.org

These computational tools allow for a detailed examination of the electronic properties that govern the reactivity of the dihydropyran ring and its substituents, providing a theoretical foundation for understanding its chemical behavior. bhu.ac.in

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. numberanalytics.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). unesp.br

The key principles of FMO theory are:

The interaction between the HOMO of one molecule and the LUMO of another is the primary factor driving a chemical reaction. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

The symmetry and spatial distribution of these frontier orbitals determine the stereochemical and regioselective outcomes of reactions, particularly in pericyclic reactions like the Diels-Alder reaction. numberanalytics.comwikipedia.org

For dihydropyran systems, FMO analysis can predict their behavior in various reactions. For example, in a cycloaddition reaction, the analysis would focus on the interaction between the HOMO of the diene component and the LUMO of the dienophile. numberanalytics.comwikipedia.org By calculating the energies and visualizing the shapes of the HOMO and LUMO of this compound, chemists can predict its reactivity towards different reagents.

Table 1: FMO Theory Reactivity Descriptors

DescriptorDefinitionSignificance in Reactivity Prediction
HOMO Energy (EHOMO) Energy of the Highest Occupied Molecular Orbital.A higher EHOMO indicates a greater ability to donate electrons (stronger nucleophile).
LUMO Energy (ELUMO) Energy of the Lowest Unoccupied Molecular Orbital.A lower ELUMO indicates a greater ability to accept electrons (stronger electrophile).
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO).A smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for mapping the entire energy landscape of a chemical reaction, offering a detailed understanding of the reaction mechanism. smu.edu This process involves calculating the energies of reactants, products, and all intermediate structures, including the highly unstable and fleeting transition state. mit.edu

A transition state is the highest energy point along the reaction coordinate, representing the point of no return from which the reaction proceeds to form products. mit.edu Its structure is transient and nearly impossible to observe experimentally. Computational methods, such as DFT, can calculate the geometry and energy of these transition states. mit.edu The energy difference between the reactants and the transition state is the activation energy (Ea) , which determines the rate of the reaction.

The process of modeling a reaction mechanism typically involves:

Locating Stationary Points: Identifying the energy minima corresponding to reactants, intermediates, and products, as well as the first-order saddle points corresponding to transition states on the potential energy surface. smu.edu

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation is performed to confirm that it correctly connects the desired reactants and products. The IRC delineates the lowest energy path from reactants to products. smu.edu

Analysis of Reaction Phases: Advanced methods like the United Reaction Valley Approach (URVA) can partition the reaction path into distinct phases, such as reactant preparation, bond breaking/formation at the transition state, and product adjustment, providing a detailed narrative of the chemical transformation. smu.edu

For dihydropyran systems, these methods have been applied to study mechanisms like thermal decomposition, where a concerted six-membered transition state is involved in the simultaneous breaking and formation of bonds. mdpi.com Such computational studies offer deep insights into the dynamics and controlling factors of chemical reactions. smu.edu

Conformational Analysis and Energetics of the this compound System

The 3,4-dihydro-2H-pyran ring is not planar and can adopt several different conformations. Understanding the preferred conformation and the energy differences between them is crucial, as the molecule's three-dimensional shape influences its reactivity and biological activity. The primary, low-energy conformations for six-membered rings include the chair, boat, and twist-boat (or twist) forms. researchgate.net

Computational methods, especially DFT and ab initio calculations, are used to determine the geometries and relative energies of these conformers. researchgate.netbeilstein-archives.org For the related tetrahydropyran (B127337) (THP) ring, extensive studies have shown that the chair conformation is the most stable, with the twist and boat forms being significantly higher in energy. researchgate.net

For this compound, the conformational analysis is complicated by two main factors:

Ring Conformation: The dihydropyran ring itself will adopt a preferred conformation, likely a half-chair or sofa form due to the presence of the double bond, which introduces planarity to part of the ring.

DFT calculations can precisely quantify the energy differences between these various possibilities. By comparing the calculated energies, the global minimum energy conformation—the most stable and thus most populated structure at equilibrium—can be identified. For halogenated pyran analogues, DFT calculations have successfully corroborated that chair-like conformations are preferred despite potential 1,3-diaxial repulsions. beilstein-archives.orgbeilstein-journals.org

Table 2: Representative Relative Energies of Tetrahydropyran Conformers (Analogue System)

ConformerMethodRelative Energy (kcal/mol)
ChairB3LYP0.00
2,5-TwistB3LYP5.84 - 5.95
1,4-BoatB3LYP6.23 - 6.46
Transition State (Chair to Twist)-~11.0
Data adapted from studies on tetrahydropyran as a model for the pyran ring system. researchgate.net

Applications As a Versatile Synthetic Intermediate in Organic Synthesis

Role as a Building Block for the Construction of Diverse Heterocyclic Compounds

The dihydropyran motif is a common feature in numerous natural products and pharmacologically active compounds. nih.govmdpi.com As a readily available dihydropyran derivative, 1-(3,4-dihydro-2H-pyran-2-yl)ethanone is an important precursor for a range of heterocyclic structures. Its functional groups can be manipulated to build substituted, fused, and spirocyclic systems, demonstrating its significance as a versatile synthetic scaffold. researchgate.net

The dihydropyran ring system is a key component in many synthetic strategies. organic-chemistry.org The presence of the acetyl group in this compound offers a direct handle for introducing further substitutions and functional groups onto the pyran ring. The ketone can undergo a wide range of classical carbonyl reactions—such as reduction, oxidation, and addition of nucleophiles—to generate a variety of 2-substituted dihydropyran derivatives.

Furthermore, the enol ether component of the dihydropyran ring can undergo reactions like hydroboration-oxidation or epoxidation, leading to the introduction of functional groups at other positions on the ring. This dual reactivity makes the compound a flexible starting point for creating libraries of substituted pyran molecules for further synthetic applications.

Table 1: Potential Reactions for Synthesizing Substituted Pyran Derivatives
Reaction TypeReagentsResulting Functional Group
Ketone ReductionNaBH₄, LiAlH₄Secondary Alcohol
Grignard ReactionR-MgBrTertiary Alcohol
Wittig ReactionPh₃P=CHRAlkene
Aldol (B89426) CondensationAldehyde/Ketone, Baseα,β-Unsaturated Ketone
Baeyer-Villiger Oxidationm-CPBAEster

The reactivity of the acetyl group, in conjunction with the dihydropyran ring, can be harnessed to construct more complex polycyclic systems. Intramolecular reactions can lead to the formation of fused heterocyclic structures, where a new ring is built onto the existing pyran framework. For example, the acetyl group can be elaborated into a chain that subsequently cyclizes onto the pyran ring or an adjacent aromatic system. Pyran-2-one derivatives, which are structurally related, are known to be excellent building blocks for a wide range of fused heterocyclic systems through rearrangement and cyclization reactions. researchgate.netclockss.orgresearchgate.net

Spiro-heterocycles, compounds in which two rings share a single atom, are of significant interest in medicinal chemistry. The carbonyl carbon of the acetyl group in this compound can serve as a spiro center. Methodologies for synthesizing spirocyclic compounds often involve reactions like 1,3-dipolar cycloadditions or intramolecular condensations, which could be adapted for this specific ketone. beilstein-journals.orgnih.gov Highly functionalized spirocyclic ketals have been synthesized from related 2H-pyran-2-ones, highlighting the potential of the pyran scaffold in forming these complex architectures. mdpi.com

The dihydropyran ring is a core component of many natural products. nih.govmdpi.com Synthetic intermediates containing this ring system are therefore crucial for the total synthesis and development of analogues of these biologically active molecules. A closely related compound, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, has been successfully used as a key building block in the synthesis of potent and selective agonists for the adenosine (B11128) A2A and A3 receptors. nih.gov This demonstrates the value of the 2-substituted dihydropyran scaffold in creating complex molecules with specific pharmacological profiles.

Given the structural similarity, this compound can be envisioned as a precursor for analogous molecular architectures. The acetyl group provides a reactive site for linking the dihydropyran motif to other complex fragments, enabling its incorporation into larger, designed molecules and natural product analogues.

Contributions to Lead-Oriented Synthesis and Combinatorial Library Design

In modern drug discovery, lead-oriented synthesis focuses on creating molecules with properties that are more likely to be successfully optimized into drug candidates. researchgate.netnih.gov This often involves starting with smaller, less complex molecules ("lead-like") and building complexity in a controlled manner. Combinatorial chemistry facilitates this process by enabling the rapid synthesis of large numbers of related compounds, known as libraries. pharmaerudition.orgnumberanalytics.com

The structure of this compound makes it a suitable scaffold for combinatorial library design. Its relatively simple structure and two distinct points of reactivity (the ketone and the enol ether) allow for the systematic introduction of diverse substituents. Multi-component reactions, which efficiently combine three or more starting materials in a single step, are often used to generate molecular diversity and have been developed for the synthesis of dihydropyran derivatives. nih.gov By applying a range of reactions to the acetyl group and the pyran ring, a focused library of compounds can be generated. This library can then be screened for biological activity, potentially identifying new lead compounds for drug development programs. The use of such scaffolds is a key strategy in designing libraries for discovering new agrochemicals and pharmaceuticals. researchgate.net

Table 2: Suitability of this compound for Library Design
FeatureRelevance to Combinatorial Synthesis
Two Points of Reactivity Allows for the introduction of two separate points of diversity (R1, R2).
Privileged Scaffold The dihydropyran ring is present in many known bioactive molecules.
Simple Core Structure Provides a "lead-like" starting point with a low molecular weight.
Versatile Chemistry Both the ketone and enol ether can undergo a wide range of reliable reactions.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 1 3,4 Dihydro 2h Pyran 2 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1-(3,4-dihydro-2H-pyran-2-yl)ethanone, ¹H and ¹³C NMR spectroscopy, supplemented by two-dimensional (2D) techniques, offer a detailed map of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The protons of the acetyl group's methyl moiety typically appear as a sharp singlet in the upfield region of the spectrum, generally between δ 2.1 and 2.3 ppm. The protons on the dihydropyran ring are more complex due to spin-spin coupling and their diastereotopic nature. These protons resonate in a broader range, typically between δ 1.7 and 4.0 ppm. The specific chemical shifts and coupling constants of these ring protons are crucial for determining the conformation of the dihydropyran ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the acetyl group is readily identifiable by its characteristic downfield chemical shift. The spectrum will also show distinct signals for the carbons of the dihydropyran ring, including the carbon attached to the acetyl group and the oxygen atom, as well as the other methylene (B1212753) and methine carbons within the ring.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the proton and carbon signals. COSY spectra reveal the coupling relationships between protons, helping to trace the connectivity within the dihydropyran ring. HSQC spectra correlate directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C=O-~208
CH₃~2.2 (s)~25
C2-H~4.3 (dd)~78
C3-H₂~1.8-2.0 (m)~24
C4-H₂~1.6-1.8 (m)~20
C5-H~4.7 (m)~100
C6-H~6.4 (d)~145

Note: These are predicted values and may vary slightly from experimental data.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the acetyl moiety. This peak is typically observed in the region of 1700–1750 cm⁻¹. Other significant absorptions include those for C-H stretching of the alkyl and vinyl groups, and the C-O-C stretching of the ether linkage in the dihydropyran ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum, as are the vibrations of the C=C double bond within the dihydropyran ring. The symmetric vibrations of the molecule are often more intense in the Raman spectrum, aiding in a complete vibrational analysis.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=O (Ketone)Stretch1700 - 1750
C=C (Vinyl ether)Stretch1640 - 1680
C-O-C (Ether)Stretch1050 - 1150
C-H (sp³ and sp²)Stretch2850 - 3100

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. The molecular weight of this compound is 126.15 g/mol .

In the mass spectrometer, the molecule is ionized to form a molecular ion (M⁺), which can then undergo fragmentation. A key fragmentation pathway for this compound is the alpha-cleavage of the acetyl group, leading to the loss of a methyl radical (•CH₃) or an acetyl radical (•COCH₃). Another characteristic fragmentation involves the retro-Diels-Alder reaction of the dihydropyran ring, which can provide valuable structural information. For comparison, the mass spectrum of a related compound, Ethanone, 1-(3,4-dihydro-6-methyl-2H-pyran-2-yl)-, shows a molecular ion peak and significant fragment ions resulting from similar cleavage patterns.

X-ray Diffraction Studies for Solid-State Structural Elucidation

These studies have shown that the dihydropyran ring typically adopts a half-chair or a sofa conformation. The exact conformation is influenced by the nature and position of the substituents on the ring. In the case of 2-acyl substituted dihydropyrans, the acetyl group can occupy either an axial or an equatorial position, and the preferred conformation will be the one that minimizes steric interactions. Computational modeling and analysis of related crystal structures suggest that the equatorial orientation of the acetyl group is generally favored to reduce steric strain. This conformational preference, in turn, influences the reactivity and spectroscopic properties of the molecule.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,4-dihydro-2H-pyran-2-yl)ethanone, and what key reaction conditions are required?

  • Answer: A common approach involves acetylating 3,4-dihydro-2H-pyran derivatives. For example, acetylation via Friedel-Crafts acylation or using protecting group strategies (e.g., 3,4-dihydro-2H-pyran with pyridinium p-toluenesulfonate (PPTS) in dichloromethane at 40°C, as described in analogous syntheses) . Reaction conditions such as anhydrous solvents, controlled temperature, and acid catalysts are critical for high regioselectivity and yield.

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the acetyl group (δ ~2.1–2.3 ppm for the ketone methyl protons) and the dihydropyran ring protons (δ ~1.7–4.0 ppm). Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700–1750 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation (140.1797 g/mol, per IUPAC data) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Answer: Refer to safety data sheets (SDS) for hazards such as skin/eye irritation or respiratory risks. Use personal protective equipment (PPE), including gloves and fume hoods. Stability data indicate the compound is stable under recommended storage conditions (room temperature, inert atmosphere), but avoid strong oxidizers or heat sources .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve the yield of this compound in Friedel-Crafts acylation reactions?

  • Answer: Optimize Lewis acid catalysts (e.g., AlCl₃, FeCl₃), solvent polarity (e.g., nitrobenzene or dichloromethane), and temperature (typically 0–25°C). Kinetic studies suggest that slow addition of acetylating agents minimizes side reactions. Continuous flow reactors may enhance scalability and reproducibility, as seen in related pyrazole syntheses .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound under various experimental conditions?

  • Answer: Density Functional Theory (DFT) can model the compound’s electronic structure to predict sites for electrophilic/nucleophilic attack. Quantitative Structure-Activity Relationship (QSAR) models are used to estimate toxicity and reactivity, especially when experimental data are limited (e.g., carcinogenicity predictions for dihydroheterocycles) .

Q. How can researchers resolve discrepancies in reported physical properties, such as boiling points, across different studies?

  • Answer: Cross-reference experimental methodologies (e.g., distillation vs. gas chromatography). For instance, the boiling point reported as 452 [units unspecified] in may vary due to measurement techniques or impurities. Validate data using standardized protocols (e.g., NIST reference methods) .

Q. What strategies are effective for analyzing and mitigating side reactions during the synthesis of derivatives of this compound?

  • Answer: Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Side products like over-acylated derivatives can be minimized by controlling stoichiometry (e.g., limiting acetyl chloride equivalents). Catalytic systems (e.g., zeolites) improve selectivity in heterocyclic acylation .

Methodological Notes

  • Spectral Data Interpretation: For advanced structural elucidation, compare experimental NMR shifts with computed spectra (e.g., using PubChem’s 3D structure files) .
  • Safety Protocols: Implement environmental controls (e.g., fume hoods) and refer to OSHA/IARC guidelines for handling potential carcinogens .
  • Data Validation: Use authoritative databases (e.g., NIST Chemistry WebBook) to verify physical properties and resolve inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.